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Introduction
Sodium tridecyl sulfate (STS) is an anionic surfactant belonging to the family of alkyl sulfates.

While not as commonly cited in nucleic acid extraction literature as its close relative, sodium

dodecyl sulfate (SDS), its chemical properties suggest a similar utility in cell lysis and protein

denaturation, which are critical steps in the isolation of DNA and RNA. This document provides

detailed application notes and protocols based on the well-established use of anionic

detergents like SDS in nucleic acid extraction, serving as a guide for the potential application of

sodium tridecyl sulfate.

Disclaimer: Due to a lack of specific studies detailing the use of sodium tridecyl sulfate in

nucleic acid extraction, the following protocols and data are based on the established use of

Sodium Dodecyl Sulfate (SDS). Given their structural and functional similarities as anionic

detergents, it is hypothesized that sodium tridecyl sulfate can be used as a substitute for SDS

in these protocols, although optimization of concentration and buffer conditions may be

required.
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Anionic detergents like sodium tridecyl sulfate and sodium dodecyl sulfate facilitate nucleic acid

extraction through the following mechanisms:

Cell Lysis: The amphipathic nature of these detergents allows them to disrupt the lipid bilayer

of cell membranes, leading to the release of intracellular contents, including nucleic acids.[1]

[2]

Protein Denaturation: They bind to and denature proteins, including nucleases (DNases and

RNases) that can degrade nucleic acids.[1][3] This is crucial for preserving the integrity of the

extracted DNA and RNA.

Dissociation of Nucleoprotein Complexes: By disrupting protein structures, these detergents

help to release nucleic acids from their association with proteins, such as histones.[4]

Application Notes
Sodium tridecyl sulfate is anticipated to be effective in lysis buffers for the extraction of DNA

and RNA from a variety of sample types, including:

Bacterial cells: Both Gram-positive (with lysozyme pre-treatment) and Gram-negative

bacteria.

Mammalian cells and tissues: For genomic DNA and total RNA isolation.

Plant tissues: In conjunction with other reagents to remove polysaccharides and

polyphenols.

The optimal concentration of sodium tridecyl sulfate in a lysis buffer is expected to be in a

similar range to that of SDS, typically between 0.5% and 10% (w/v), depending on the sample

type and protocol.[5][6]

Experimental Workflows
The general workflow for nucleic acid extraction using a detergent-based lysis method is

depicted below.
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Caption: General workflow for nucleic acid extraction using a detergent-based lysis method.

Quantitative Data Summary
The following tables summarize typical quantitative data for nucleic acid extraction using SDS-

based methods, which can be used as a benchmark for protocols adapted for sodium tridecyl

sulfate.

Table 1: DNA Extraction Yield and Purity from Various Sources using SDS-based Methods

Sample Type Method
Average DNA
Yield (µg/g or
per 10^6 cells)

A260/A280
Ratio

Reference

Mouse Liver SDS/Salting Out 20 ± 0.45 µg/g 1.83 ± 0.025 [5]

Eimeria oocysts
SDS/Proteinase

K
Not specified Not specified [5]

Plant Tissue

(general)

CTAB (includes

SDS in some

variations)

Varies widely 1.8 - 2.0

Marine

Sediments
SDS-based

Varies by

sediment type
Not specified [6]

Table 2: RNA Extraction Yield and Purity from Banana (Musa spp.) using a Modified SDS

Method
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Tissue Type

Average RNA
Yield (µ g/100
mg Fresh
Weight)

A260/A280
Ratio

A260/A230
Ratio

Reference

Leaf Blades

(Blue torres)
24.54 2.02 2.19

Leaf Blades

(Higa)
5.91 2.06 2.16

Pseudostem

(Blue torres)
12.63 2.04 2.21

Roots (Higa) 15.34 2.01 2.17

Detailed Experimental Protocols
The following are detailed protocols for DNA and RNA extraction using an SDS-based lysis

buffer. These can be adapted for use with sodium tridecyl sulfate.

Protocol 1: Genomic DNA Extraction from Mammalian
Tissue
This protocol is adapted from a method used for extracting DNA from mouse liver.[5]

Materials:

Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 0.5% (w/v) SDS (or Sodium

Tridecyl Sulfate)

Saturated NaCl solution (approximately 6M)

Absolute Ethanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0)
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RNase A (10 mg/mL)

Procedure:

Homogenization:

Weigh approximately 25-50 mg of fresh or frozen tissue.

Mince the tissue into small pieces on a clean surface.

Homogenize the tissue in 1 mL of Lysis Buffer using a mechanical homogenizer.

Cell Lysis:

Transfer the homogenate to a microcentrifuge tube.

Incubate at 55°C for 1-2 hours with occasional vortexing. For tissues with high protein

content, Proteinase K (to a final concentration of 100 µg/mL) can be added to the Lysis

Buffer.

Protein Precipitation:

Add 300 µL of saturated NaCl solution to the lysate.

Vortex vigorously for 15-20 seconds.

Centrifuge at 12,000 x g for 10 minutes at 4°C.

DNA Precipitation:

Carefully transfer the supernatant to a new microcentrifuge tube.

Add 2 volumes of ice-cold absolute ethanol.

Invert the tube gently several times until a DNA precipitate is visible.

Incubate at -20°C for at least 1 hour (or overnight for higher yield).

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
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DNA Washing:

Carefully discard the supernatant.

Add 1 mL of ice-cold 70% ethanol to wash the DNA pellet.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

DNA Rehydration and RNA Removal:

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 30-60 minutes

to remove RNA contamination.

Store the purified DNA at -20°C.

Protocol 2: Total RNA Extraction from Plant Tissue
This protocol is a modified SDS-based method optimized for RNA extraction from Musa spp.,

which is rich in polysaccharides and polyphenols.

Materials:

RNA Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 25 mM EDTA, 2.5 M NaCl, 2.5% (w/v)

PVP K-30. Add β-mercaptoethanol to 2% (v/v) just before use.

30% (w/v) SDS (or Sodium Tridecyl Sulfate) solution

3 M Sodium Acetate (pH 5.2)

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

Absolute Ethanol (ice-cold)
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70% Ethanol (ice-cold)

DEPC-treated nuclease-free water

Procedure:

Homogenization:

Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen.

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

Cell Lysis:

Transfer the powdered tissue to a 2 mL microcentrifuge tube containing 750 µL of pre-

warmed (60°C) RNA Extraction Buffer.

Add 0.1 volume of 30% SDS solution.

Vortex briefly and incubate at 60°C for 10 minutes.

Phase Separation:

Add an equal volume of chloroform:isoamyl alcohol (24:1).

Vortex vigorously for 1 minute.

Centrifuge at 15,000 x g for 15 minutes at 4°C.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube.

Add 0.1 volume of 3 M Sodium Acetate (pH 5.2) and 1 volume of ice-cold isopropanol.

Mix gently and incubate at -20°C for at least 1 hour.

Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the RNA.
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RNA Washing:

Discard the supernatant and wash the RNA pellet with 1 mL of ice-cold 70% ethanol.

Centrifuge at 12,500 x g for 5 minutes at 4°C.

Carefully decant the supernatant and air-dry the pellet for 5-10 minutes.

RNA Rehydration:

Dissolve the RNA pellet in 30-50 µL of DEPC-treated water.

Store the purified RNA at -80°C.

Conclusion
While direct protocols for the application of sodium tridecyl sulfate in nucleic acid extraction are

not readily available in the scientific literature, its chemical similarity to sodium dodecyl sulfate

strongly suggests its potential as an effective cell lysis and protein denaturing agent in such

procedures. The provided protocols and data for SDS-based methods offer a solid foundation

for researchers to adapt and optimize for the use of sodium tridecyl sulfate. It is recommended

to perform initial validation experiments to determine the optimal concentration and buffer

conditions for achieving high-yield and high-purity nucleic acid extraction from the specific

biological material of interest.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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